molecular formula C16H17ClN2O2 B4028002 2-(3-chlorophenoxy)-N-(4,6-dimethylpyridin-2-yl)propanamide

2-(3-chlorophenoxy)-N-(4,6-dimethylpyridin-2-yl)propanamide

Cat. No.: B4028002
M. Wt: 304.77 g/mol
InChI Key: HTSOYOLKJQGFBN-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(4,6-dimethylpyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C16H17ClN2O2 and its molecular weight is 304.77 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)propanamide is 304.0978555 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure analysis of related compounds has provided insights into their molecular configurations, which are crucial for understanding their physical and chemical properties. This includes studies on the crystal structure and herbicidal activity of certain propanamide derivatives, indicating their potential in agricultural applications (Liu et al., 2008).

Neuroprotective Agents

  • Research on N-acylaminophenothiazines, structurally similar to the compound , has shown multifunctional profiles, including neuroprotection and enzyme inhibition. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's (González-Muñoz et al., 2011).

Antifungal Activity

  • Synthesis and structural characterization of compounds with related structures have demonstrated antifungal properties, offering insights into the development of new antifungal agents (Xue Si, 2009).

Muscarinic M2-Receptor Affinity

  • Studies on synthetic routes to compounds with affinities to muscarinic M2 receptors reveal the potential therapeutic applications of these compounds in treating conditions related to neurotransmitter imbalances (Holzgrabe & Heller, 2003).

Ligand Exchange and Structural Characterization

  • The synthesis and structural characterization of ortho-palladated oximes, through ligand-exchange reactions, highlight the versatility of such compounds in coordination chemistry and potential catalytic applications (Ryabov et al., 1992).

Reduction Reactions and Coordination Chemistry

  • Investigations into the redox behavior of rhenium halides with tertiary amines and phosphines, involving compounds with structural similarities, contribute to our understanding of complex reduction mechanisms and the synthesis of novel coordination compounds (Glicksman & Walton, 1976).

Spectroscopic Profiling and Docking Studies

  • Spectroscopic profiling, including FT-IR, FT-Raman, NMR, and UV, along with docking studies on dimethyl-N-(2-pyridinyl)propanamide, provide a comprehensive understanding of the molecule's structure, electronic properties, and potential biological interactions (Aayisha et al., 2019).

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(4,6-dimethylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-7-11(2)18-15(8-10)19-16(20)12(3)21-14-6-4-5-13(17)9-14/h4-9,12H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSOYOLKJQGFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-chlorophenoxy)-N-(4,6-dimethylpyridin-2-yl)propanamide

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